molecular formula C13H12N2O5 B569418 Methyl 4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 121582-61-4

Methyl 4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B569418
CAS No.: 121582-61-4
M. Wt: 276.248
InChI Key: IDXWGPJZRWLHPP-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS: 121582-61-4) is a pyridazinone derivative characterized by a 4-methoxyphenyl substituent at position 1, a hydroxy group at position 4, and a methyl ester at position 2. It has garnered attention for its role in inducing systemic acquired resistance (SAR) in plants, particularly against vegetable pathogens like Fusarium oxysporum and Corynespora cassiicola, despite lacking direct fungicidal activity . Its synthesis and structural elucidation involve standard crystallographic and spectroscopic methods, with safety protocols emphasizing avoidance of heat and ignition sources .

Properties

IUPAC Name

methyl 4-hydroxy-1-(4-methoxyphenyl)-6-oxopyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5/c1-19-9-5-3-8(4-6-9)15-11(17)7-10(16)12(14-15)13(18)20-2/h3-7,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXWGPJZRWLHPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40715883
Record name Methyl 4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40715883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121582-61-4
Record name Methyl 4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40715883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS Number: 121582-61-4) is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.

This compound has the following key properties:

PropertyValue
Molecular FormulaC₁₃H₁₂N₂O₅
Melting Point184–186 °C
CAS Number121582-61-4
Hazard ClassificationIrritant

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Various synthetic routes have been proposed in literature, focusing on optimizing yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a study evaluated its effects on HeLa (cervical cancer) and C6 (glioma) cell lines. The results indicated significant antiproliferative activity, suggesting that this compound may induce cell cycle arrest and apoptosis in these cancer cells. The mechanism appears to involve the activation of apoptotic pathways and inhibition of cell proliferation markers .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been tested for antimicrobial activity against various microorganisms. The results showed that it exhibited remarkable activity against both gram-positive and gram-negative bacteria, indicating its potential as an antimicrobial agent. The specific mechanisms of action may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies

Case Study 1: Anticancer Evaluation

A detailed study involving this compound was conducted to assess its efficacy against HeLa cells. The study utilized the BrdU proliferation ELISA assay to measure cell viability and proliferation rates. The findings revealed that the compound significantly reduced cell viability in a dose-dependent manner.

Case Study 2: Antimicrobial Testing

Another research project focused on evaluating the antimicrobial properties of this compound. It was tested against several strains of bacteria using standard agar diffusion methods. The results indicated strong inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Induction of Apoptosis : The compound activates intrinsic apoptotic pathways leading to increased expression of pro-apoptotic factors.
  • Cell Cycle Arrest : It inhibits key cyclins and cyclin-dependent kinases (CDKs), preventing cancer cells from progressing through the cell cycle.
  • Antimicrobial Mechanisms : Potential disruption of bacterial cell wall synthesis or function is hypothesized as a mechanism for its antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents at positions 1, 3, and 4 of the pyridazine core, influencing properties such as solubility, stability, and bioactivity.

Table 1: Structural and Physical Comparison
Compound (CAS) R₁ (Position 1) R₃ (Position 3) R₄ (Position 4) Key Properties/Notes
121582-61-4 (Target) 4-Methoxyphenyl Methyl ester Hydroxy Induces SAR in plants
121582-55-6 3-(Trifluoromethyl)phenyl Methyl ester Hydroxy Higher lipophilicity due to -CF₃; priced at 288€/g
sc-328707 4-Methoxyphenyl Methyl ester Chloro Chloro substituent enhances stability; $399/500 mg
121582-69-2 4-Methoxyphenyl Carboxylic acid Hydroxy Free acid form; lower solubility vs. ester
12e (Ethyl analog) 4-Methoxyphenyl Ethyl ester Cyano, Methyl Ethyl ester and cyano group; mp 164–164.5°C

Notes:

  • Chloro vs. Hydroxy (R₄) : Chloro derivatives (e.g., sc-328707) exhibit greater stability but reduced solubility compared to hydroxy analogs .
  • Ester vs. Carboxylic Acid (R₃) : Methyl/ethyl esters improve membrane permeability, whereas carboxylic acids (e.g., 121582-69-2) may enhance ionic interactions .
  • Substituent Effects (R₁) : Electron-donating groups (e.g., 4-methoxyphenyl) improve resonance stabilization, while electron-withdrawing groups (e.g., -CF₃) increase electrophilicity .
Table 2: Bioactivity Comparison
Compound (CAS) Herbicidal Activity Receptor Modulation SAR Induction
121582-61-4 Not reported Not reported Strong (vegetables)
Ethyl 12b Not tested Adenosine A₁ receptor antagonist Not reported
4-Chlorobenzyl derivatives Moderate (rape) Not reported Not reported
12d (Hydroxyphenyl) Not tested Potential allosteric modulation Not reported

Key Findings :

  • The target compound’s SAR induction is unique among analogs, likely due to its 4-hydroxy and 4-methoxyphenyl groups .
  • Ethyl derivatives (e.g., 12b, 12c) show adenosine receptor activity, suggesting substituent-dependent target specificity .
  • Herbicidal activity in related compounds (e.g., 4-chlorobenzyl derivatives) is moderate against rape but weak against barnyard grass .

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